JNK-IN-22

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

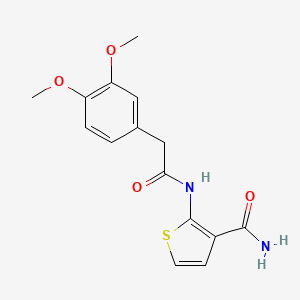

C15H16N2O4S |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiophene-3-carboxamide |

InChI |

InChI=1S/C15H16N2O4S/c1-20-11-4-3-9(7-12(11)21-2)8-13(18)17-15-10(14(16)19)5-6-22-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |

InChI-Schlüssel |

YYFFDVXAQUCDGE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JNK-IN-22: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JNK-IN-22, a notable inhibitor of c-Jun N-terminal kinase (JNK). This compound, also identified as compound 58 in the foundational study by De S. K. and colleagues, belongs to a novel class of thiophene-3-carboxamide derivatives. These compounds exhibit a unique dual inhibitory activity, functioning as both ATP-competitive inhibitors and mimetics of the JNK-interacting protein (JIP), a key scaffolding protein in the JNK signaling cascade. This dual action presents a compelling profile for therapeutic development and further research.

Core Mechanism of Action: Dual Inhibition of JNK

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, and stress responses.[2] The activation of JNKs typically involves a phosphorylation cascade, and once activated, JNKs phosphorylate a variety of downstream transcription factors, most notably c-Jun.[2]

This compound and its analogues are proposed to inhibit JNK activity through a dual mechanism:

-

ATP-Competitive Inhibition: By binding to the ATP-binding site on the JNK enzyme, this compound prevents the phosphorylation of its substrates. This is a common mechanism for kinase inhibitors.

-

JIP Mimicry: this compound is also designed to mimic the JIP scaffolding protein. JIP proteins facilitate the efficient and specific activation of JNK by co-localizing JNK with its upstream activating kinases.[3] By binding to the JIP docking site on JNK, this compound disrupts this crucial interaction, further inhibiting the signaling cascade.[4]

This dual inhibition offers the potential for enhanced potency and selectivity compared to inhibitors that target only the ATP-binding site.

JNK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical JNK signaling pathway and the proposed points of inhibition by this compound.

Quantitative Data for Thiophene-3-carboxamide Derivatives

The following table summarizes the in vitro inhibitory activities of this compound (Compound 58) and related thiophene-3-carboxamide derivatives as reported by De S. K. et al. The data was obtained using a LanthaScreen™ kinase assay for JNK1, JNK2, and JNK3, and a DELFIA® displacement assay to measure the displacement of a biotinylated-pepJIP1 peptide.

| Compound ID | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) | pepJIP1 Displacement IC50 (µM) |

| This compound (58) | 3.8 | 3.2 | 0.4 | 1.2 |

| 1 | 26.0 | 25.0 | 1.8 | 15.8 |

| 25 | 2.5 | 2.1 | 0.2 | 0.8 |

| 57 | 4.2 | 3.5 | 0.5 | 1.5 |

Data extracted from De S. K., et al. (2011). Bioorganic & medicinal chemistry, 19(8), 2582-2588.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogues are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific JNK isoform.

Methodology:

-

A reaction mixture is prepared containing the specific JNK isoform (JNK1, JNK2, or JNK3), a fluorescently labeled substrate (e.g., GFP-ATF2), and varying concentrations of the test compound (this compound).

-

The mixture is allowed to pre-incubate to allow for compound binding to the kinase.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at room temperature.

-

A terbium-labeled anti-phospho-substrate antibody is added to the reaction. This antibody specifically binds to the phosphorylated substrate.

-

The plate is read on a fluorescence plate reader. Phosphorylation of the substrate brings the terbium-labeled antibody and the GFP-labeled substrate in close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.

-

The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

JIP1 Displacement Assay (DELFIA®)

This assay measures the ability of a compound to disrupt the interaction between JNK and a peptide derived from the JIP1 scaffolding protein.

Methodology:

-

Recombinant JNK protein is coated onto the wells of a microtiter plate.

-

A biotinylated peptide corresponding to the JNK-binding domain of JIP1 (pepJIP1) is added to the wells along with varying concentrations of the test compound.

-

The plate is incubated to allow for competitive binding between the test compound and pepJIP1 to the JNK protein.

-

The wells are washed to remove unbound reagents.

-

Europium-labeled streptavidin is added, which binds to the biotinylated pepJIP1 that remains bound to the JNK.

-

After another washing step, an enhancement solution is added, and the time-resolved fluorescence is measured.

-

A high fluorescence signal indicates a large amount of pepJIP1 bound to JNK, while a low signal indicates displacement by the test compound.

-

The IC50 value for displacement is determined from the resulting dose-response curve.

Cellular c-Jun Phosphorylation Assay

This assay assesses the ability of an inhibitor to block JNK activity within a cellular context.

Methodology:

-

Cells (e.g., HeLa or other suitable cell lines) are cultured and seeded in microtiter plates.

-

The cells are pre-treated with various concentrations of the JNK inhibitor for a specified period.

-

JNK signaling is stimulated by treating the cells with an activator, such as tumor necrosis factor-alpha (TNF-α).

-

After stimulation, the cells are lysed to release the cellular proteins.

-

The level of phosphorylated c-Jun (at Ser63 or Ser73) is quantified using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting, with an antibody specific for phospho-c-Jun.

-

The IC50 value for the inhibition of c-Jun phosphorylation in a cellular environment is then calculated. In the study by De S. K. et al., a potent analogue, compound 25, demonstrated an IC50 value of 7.5 µM in this type of assay.[4]

Conclusion

This compound represents a significant development in the field of JNK inhibition due to its novel dual mechanism of action. By targeting both the ATP-binding site and the JIP1 docking site, this class of thiophene-3-carboxamide derivatives offers a promising scaffold for the development of potent and potentially more selective JNK inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds.

References

- 1. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-22: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the JNK inhibitor series, with a particular focus on the potent covalent inhibitor JNK-IN-8. c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes including proliferation, apoptosis, and inflammation, making them attractive therapeutic targets for a range of diseases.[1][2] This document details the inhibitory potency, kinase selectivity, and cellular activity of this series of inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanism of action and experimental design.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[3] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself.[4] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic stress.[1][2] Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in diverse cellular responses such as apoptosis, inflammation, and cell proliferation.[2][5] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6][7]

There are three main JNK genes, JNK1, JNK2, and JNK3, which give rise to at least 10 different protein isoforms through alternative splicing.[5] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[5][8] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival, depending on the cellular context.[9] This highlights the need for selective inhibitors to dissect the specific roles of each isoform.

Quantitative Data Summary

The following tables summarize the quantitative data for the covalent JNK inhibitor series, including the highly potent JNK-IN-8.

Table 1: Biochemical Inhibitory Potency (IC50) of Covalent JNK Inhibitors

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |

| JNK-IN-8 | 4.67 | 18.7 | 0.98 |

Data sourced from STEMCELL Technologies product information sheet.[10]

Table 2: Cellular Activity of Covalent JNK Inhibitors

| Compound | Cell Line | Assay | EC50 (nM) |

| JNK-IN-5 | HeLa | c-Jun Phosphorylation | ~100 |

| JNK-IN-5 | A375 | c-Jun Phosphorylation | ~30 |

| JNK-IN-7 | HeLa | c-Jun Phosphorylation | 2-3 fold less potent than JNK-IN-5 |

Data extracted from a study on the discovery of potent and selective covalent inhibitors of JNK.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of JNK inhibitors.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

ATP

-

GST-c-Jun (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 25 mM β-glycerophosphate)

-

Test compound (e.g., JNK-IN-8) at various concentrations

-

[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Incubator at 30°C

-

Phosphorimager or luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant JNK enzyme, the substrate (GST-c-Jun), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a specific kinase inhibitor).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

-

For non-radioactive assays, follow the manufacturer's protocol for the specific detection method (e.g., measuring luminescence to determine ADP production).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol describes the assessment of a compound's ability to inhibit JNK activity in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

-

Cell line (e.g., HeLa or A375 cells)

-

Cell culture medium and supplements

-

Test compound (e.g., JNK-IN-8)

-

Stimulus to activate the JNK pathway (e.g., Anisomycin, UV-C radiation, or TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, anti-phospho-JNK (Thr183/Tyr185), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun, JNK, and a loading control.

-

Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

-

Determine the EC50 value by plotting the normalized signal against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the JNK inhibitor on cultured cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration at which cell viability is inhibited by 50% (IC50 for cytotoxicity).

Visualizations

JNK Signaling Pathway

Caption: Simplified JNK signaling cascade and the inhibitory action of JNK-IN-8.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of a JNK inhibitor in vitro.

Experimental Workflow for Cellular Western Blot Analysis

Caption: Workflow for assessing cellular JNK inhibition via Western Blot.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis (programmed cell death), cell proliferation, and responses to environmental stress.[1][3][] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][] Consequently, the development of small molecule inhibitors targeting JNKs is an area of intense research for therapeutic intervention. This guide provides a detailed overview of the JNK signaling pathway, mechanisms of its inhibition, and the characteristics of representative JNK inhibitors. While this report focuses on the broader class of JNK inhibitors, specific data for the inhibitor JNK-IN-8 and others are provided as well-documented examples.

The JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in a cellular response.[5][6] The pathway is typically activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α and IL-1β), growth factors, and environmental stressors like UV radiation, osmotic shock, and oxidative stress.[1][6][7]

The core of the JNK signaling module consists of a three-tiered kinase cascade:

-

MAP Kinase Kinase Kinases (MAP3Ks or MKKKs) : These are the initial kinases in the cascade that are activated by upstream signals. Several MAP3Ks can activate the JNK pathway, including MEKK1-4, ASK1, and MLK family members.[5][7]

-

MAP Kinase Kinases (MAP2Ks or MKKs) : The activated MAP3Ks then phosphorylate and activate one of two specific MAP2Ks: MKK4 and MKK7.[5][6][7] MKK4 and MKK7 are the direct upstream activators of JNKs.

-

c-Jun N-terminal Kinases (JNKs) : Activated MKK4 and MKK7 dually phosphorylate JNKs on specific threonine and tyrosine residues within their activation loop, leading to JNK activation. There are three JNK genes (JNK1, JNK2, and JNK3) that give rise to at least ten different protein isoforms through alternative splicing.[2] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is primarily restricted to the brain, heart, and testes.[2]

Once activated, JNKs translocate from the cytoplasm to the nucleus, where they phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 (Activator Protein-1) transcription factor complex.[1][6] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in the cellular response. JNKs also have cytoplasmic substrates and can influence cellular processes such as mitochondrial-mediated apoptosis.[3][8]

References

- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. paulogentil.com [paulogentil.com]

- 7. bosterbio.com [bosterbio.com]

- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of JNK-IN-22 on c-Jun Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in a variety of cellular processes including proliferation, apoptosis, and inflammatory responses.[1][2][3][4][5] The phosphorylation of the transcription factor c-Jun by JNK at serine residues 63 and 73 is a critical event in the activation of the AP-1 transcription complex, which regulates the expression of numerous genes involved in these processes.[2][6][7][8] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive target for therapeutic intervention.[5][9][10][11]

Mechanism of Action: Covalent Inhibition of JNK

JNK-IN-22 and its analogs are irreversible inhibitors that function by forming a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of JNK isoforms.[12][13][14][15][16] This covalent modification effectively and permanently inactivates the kinase, preventing it from binding ATP and subsequently phosphorylating its downstream substrates, including c-Jun.[13] This targeted mechanism offers the potential for high potency and prolonged duration of action.

JNK Signaling Pathway and the Role of c-Jun

The JNK signaling cascade is a multi-tiered pathway initiated by a variety of cellular stresses and inflammatory cytokines. This leads to the sequential activation of MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks, specifically MKK4 and MKK7), and finally JNKs.[3][5] Activated JNK then translocates to the nucleus where it phosphorylates several transcription factors, with c-Jun being a primary target.[1][7] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in cellular responses to stress.

Quantitative Data on JNK Inhibition and c-Jun Phosphorylation

While specific IC50 values for this compound's inhibition of c-Jun phosphorylation are not publicly available, data from its close analog, JNK-IN-8, demonstrate the potent effect of this class of inhibitors. JNK-IN-8 has been shown to be a highly selective and potent pan-JNK inhibitor.[13] Studies have confirmed that JNK-IN-8 effectively inhibits the phosphorylation of c-Jun at Serine 63 in cellular assays.[14]

| Compound | Target | IC50 (nM) - Biochemical Assay | Cellular Effect on c-Jun Phosphorylation | Reference |

| JNK-IN-8 | JNK1 | 8.9 | Potent inhibition of p-c-Jun (Ser63) | [13] |

| JNK2 | 4.1 | [13] | ||

| JNK3 | 1.8 | [13] |

This table presents data for the closely related compound JNK-IN-8 to illustrate the expected activity profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of JNK inhibitors like this compound on c-Jun phosphorylation.

In Vitro Kinase Assay for JNK Activity

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified JNK.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

GST-c-Jun (1-79) fusion protein as substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

This compound or other test compounds

-

SDS-PAGE gels and Western blot apparatus

-

Phospho-c-Jun (Ser63/73) specific antibody

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and GST-c-Jun substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the incorporated radioactivity.

-

If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-c-Jun (Ser63/73) specific antibody to detect the level of substrate phosphorylation.

Cellular Assay for c-Jun Phosphorylation by Western Blot

This assay determines the ability of a compound to inhibit c-Jun phosphorylation within a cellular context.

Materials:

-

Cell line known to have an active JNK pathway (e.g., HeLa, HEK293T, or a specific cancer cell line)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., Anisomycin, UV-C irradiation, or TNF-α)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30 minutes with Anisomycin).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-c-Jun.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total c-Jun, JNK, and a loading control to ensure equal loading and to assess the specificity of the inhibitory effect.

Conclusion

This compound represents a potent and selective tool for probing the function of the JNK signaling pathway. Its covalent mechanism of action ensures effective and sustained inhibition of JNK kinase activity, leading to a downstream reduction in the phosphorylation of key substrates like c-Jun. While direct quantitative data for this compound's effect on c-Jun phosphorylation remains to be published, the well-characterized activity of its close analogs provides a strong indication of its efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and quantify the impact of this compound and other novel inhibitors on this critical signaling node. Such studies are essential for advancing our understanding of JNK-mediated pathophysiology and for the development of novel therapeutic strategies.

References

- 1. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

A Technical Guide to JNK Isoform Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to determining the isoform selectivity profile of c-Jun N-terminal kinase (JNK) inhibitors. While specific data for a compound designated "JNK-IN-22" is not publicly available, this document outlines the essential principles, experimental protocols, and data interpretation required to characterize any novel JNK inhibitor.

The c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways that respond to stress stimuli, and they are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—which share a high degree of homology but exhibit distinct physiological roles. Therefore, the development of isoform-selective inhibitors is a critical goal in modern drug discovery to achieve targeted therapeutic effects while minimizing off-target toxicities.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by a range of extracellular stimuli. Understanding this pathway is crucial for contextualizing the mechanism of action of JNK inhibitors.

Quantitative Analysis of JNK Isoform Selectivity

The primary method for quantifying the isoform selectivity of a JNK inhibitor is to determine its half-maximal inhibitory concentration (IC50) or its equilibrium binding constant (Ki) against each of the three JNK isoforms. The ratio of these values indicates the degree of selectivity.

Below is a table summarizing the isoform selectivity profiles of several known JNK inhibitors as examples.

| Inhibitor | JNK1 (IC50/Ki, nM) | JNK2 (IC50/Ki, nM) | JNK3 (IC50/Ki, nM) | JNK1/JNK2 Selectivity | JNK1/JNK3 Selectivity | JNK2/JNK3 Selectivity | Reference |

| Tanzisertib (CC-930) | 61 | 5 | 5 | 12.2 | 12.2 | 1 | [1] |

| Bentamapimod (AS602801) | 80 | 90 | 230 | 0.89 | 0.35 | 0.39 | [1] |

| JNK-IN-8 | 4.7 | 18.7 | 1 | 0.25 | 4.7 | 18.7 | [1] |

| Compound 26k | >500 | 210 | <1 | <0.002 | >500 | 210 | [2] |

Note: Selectivity is calculated as a ratio of IC50 or Ki values (e.g., JNK1 IC50 / JNK2 IC50). A value greater than 1 indicates selectivity for the kinase in the denominator.

Experimental Protocol: In Vitro Kinase Assay for JNK Isoform Selectivity

The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values of a test compound against JNK1, JNK2, and JNK3. This protocol is based on commonly used methods such as ADP-Glo™ or radiometric assays.[3][4]

1. Reagents and Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

JNK substrate (e.g., ATF2, c-Jun)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

ATP (at or near the Km for each enzyme)

-

Test inhibitor (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-33P]ATP)

-

Microplates (e.g., 384-well low volume plates)

-

Plate reader (luminescence or scintillation counter)

2. Assay Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the kinase assay buffer or DMSO.

-

Enzyme and Substrate Preparation: Dilute the JNK isoforms and the substrate in the kinase assay buffer to their final desired concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted inhibitor or vehicle (e.g., 5% DMSO) to the wells of a microplate.[4]

-

Add 2 µL of the diluted JNK enzyme to each well.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of the substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

-

Stop Reaction and Detect Signal:

-

For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[4]

-

For Radiometric Assay: Stop the reaction by adding a stop buffer (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Acquisition: Read the luminescence or radioactivity on a plate reader.

3. Data Analysis:

-

Plot the signal (luminescence or counts per minute) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each JNK isoform.

-

Calculate the selectivity ratios by dividing the IC50 values as demonstrated in the table above.

Workflow for Kinase Inhibitor Profiling

The determination of isoform selectivity is a key step in the broader workflow of kinase inhibitor discovery and development.

References

JNK-IN-22: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-22 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1][2] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a thiophene-3-carboxamide derivative. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.36 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenethyl)-2-amino-4-carbamoylthiophene-3-carboxamide |

| SMILES String | O=C(C1=C(NC(CC2=CC=C(C(OC)=C2)OC)=O)SC=C1)N |

| Solubility | While specific solubility data for this compound is not readily available, a structurally similar and commonly referenced JNK inhibitor, JNK-IN-8, is soluble in DMSO at a concentration of 20 mg/mL.[1] It is recommended to test the solubility of this compound in various solvents for specific experimental needs. |

Mechanism of Action

This compound functions as an inhibitor of JNK, a family of serine/threonine protein kinases. The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3.[3][4] These kinases are activated in response to a variety of cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[5]

The activation of JNKs occurs through a phosphorylation cascade involving upstream kinases, namely MAP kinase kinases (MKKs) like MKK4 and MKK7.[5] Once activated, JNKs translocate to the nucleus and other cellular compartments to phosphorylate a multitude of downstream substrates. Key substrates include transcription factors such as c-Jun and ATF2, as well as mitochondrial proteins like Bcl-2 family members.[5][6] Phosphorylation of these substrates by JNKs modulates their activity, leading to changes in gene expression and cellular function, ultimately influencing cell fate decisions between survival, proliferation, and apoptosis.[1][5]

JNK inhibitors like this compound typically act by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates and blocking the downstream signaling cascade.[1] While specific inhibitory concentrations for this compound are not widely published, the related compound JNK-IN-8 exhibits potent inhibition of all three JNK isoforms with IC50 values of 4.7 nM for JNK1, 18.7 nM for JNK2, and 1.0 nM for JNK3.[7][8]

Signaling Pathway

The JNK signaling pathway is a complex network that integrates various stress signals to elicit a cellular response. A simplified diagram of the core pathway is presented below.

Experimental Protocols

The following are generalized protocols for assessing the activity of JNK inhibitors like this compound. It is recommended to optimize these protocols for specific experimental conditions.

Biochemical JNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified JNK protein.

Materials:

-

Purified, active JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., recombinant GST-c-Jun or ATF2)[9]

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phospho-specific antibodies)

-

SDS-PAGE gels and Western blotting reagents or phosphocellulose paper and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the purified JNK enzyme and the JNK substrate.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the enzyme/substrate mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid.

-

Analyze the results:

-

For radiolabeled ATP: Quantify the incorporation of ³²P into the substrate using autoradiography or scintillation counting.

-

For non-radiolabeled ATP: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).[10]

-

Cell-Based JNK Inhibition Assay

This assay measures the ability of a compound to inhibit JNK activity within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, or a disease-relevant cell line)

-

This compound (or other test inhibitor)

-

JNK pathway activator (e.g., anisomycin, UV-C radiation, or a pro-inflammatory cytokine like TNF-α)

-

Cell lysis buffer

-

Antibodies for Western blotting: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-phospho-JNK, anti-total JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blot analysis on the cell lysates.

-

Probe the membranes with primary antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, total JNK, and a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation by this compound.

Conclusion

This compound is a valuable tool for researchers studying the JNK signaling pathway and its role in various physiological and pathological processes. Its ability to inhibit JNK activity allows for the elucidation of the downstream consequences of JNK signaling in different experimental models. The information and protocols provided in this guide are intended to serve as a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the JNK pathway. As with any experimental work, optimization of protocols and careful interpretation of results are essential for generating robust and reliable data.

References

- 1. ≥96% (HPLC), JNK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withdrawal of Survival Factors Results in Activation of the JNK Pathway in Neuronal Cells Leading to Fas Ligand Induction and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. abcam.cn [abcam.cn]

- 10. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

The JNK Signaling Pathway: A Core Stress Response Cascade

An In-depth Guide to the Discovery and Development of Covalent JNK Inhibitors: The JNK-IN-8 Series

Introduction

The c-Jun N-terminal kinases (JNKs) are critical signaling proteins in the mitogen-activated protein kinase (MAPK) family that orchestrate cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK signaling pathway is implicated in numerous human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to cancer and inflammatory conditions.[2][3] This has made the JNKs highly attractive targets for therapeutic intervention.

This technical whitepaper provides a comprehensive overview of the discovery and development of a potent, selective, and covalent series of JNK inhibitors. While the specific compound "JNK-IN-22" was not identified in the surveyed literature, this guide will focus on the extensively characterized and closely related pan-JNK inhibitor, JNK-IN-8 , and its analogs. This series represents a significant advancement in the development of chemical probes to dissect JNK signaling, leveraging a covalent mechanism of action to achieve high potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the core concepts.

The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by stress signals that activate a variety of upstream MAP kinase kinase kinases (MAPKKKs), such as MEKK1-4 or MLKs.[4] These kinases then phosphorylate and activate two specific MAP kinase kinases (MAPKKs): MKK4 and MKK7.[1][5] MKK4 and MKK7 are dual-specificity kinases that activate JNKs by phosphorylating conserved threonine and tyrosine residues (Thr183/Tyr185) in their activation loop.[2]

There are three main JNK genes (JNK1, JNK2, and JNK3) that produce at least ten different protein isoforms through alternative splicing.[2][6] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is primarily restricted to the brain, heart, and testes.[2][5] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1][2] This leads to changes in gene expression that control critical cellular processes such as apoptosis, inflammation, cell proliferation, and survival.[3][7]

Discovery and Optimization of Covalent JNK Inhibitors

The development of the JNK-IN-8 series began with a serendipitous discovery. A compound containing an acrylamide electrophile, originally designed as an inhibitor for a different kinase, was screened against a broad panel of kinases and showed unexpected activity against JNK.[8] This led to the hypothesis that the compound was acting as an irreversible inhibitor by forming a covalent bond with a reactive cysteine residue within the JNK active site.[8]

This initial hit was optimized through a rational, structure-guided approach to improve potency and selectivity. The core of the optimization strategy involved modifying the scaffold to achieve optimal placement of the acrylamide "warhead" to react with the target cysteine, while simultaneously ensuring the rest of the molecule formed favorable interactions with the ATP-binding pocket.[8] This effort led to a series of potent analogs, culminating in the highly selective and potent covalent inhibitor, JNK-IN-8.[2]

Structure-Activity Relationship (SAR)

The SAR campaign systematically explored modifications to different parts of the inhibitor scaffold. Key insights from this process included:

-

The Acrylamide Warhead: The presence of the acrylamide group was essential for the covalent mechanism and high potency. Replacing it with a non-reactive group significantly reduced activity.[8]

-

The Hinge-Binding Motif: An aminopyrimidine motif was found to be crucial for forming key hydrogen bonds with the kinase hinge region (specifically with Met-149 in JNK3), a common feature of many kinase inhibitors.[8]

-

Solvent-Front Modifications: The addition of a dimethylaminomethyl group to the solvent-exposed region of the molecule (yielding JNK-IN-7) maintained high potency.[8]

-

Gatekeeper Pocket Interactions: Replacing the pyridine group in earlier analogs with a phenylpyrazolo[1,5-a]pyridine moiety led to JNK-IN-11, the most potent cellular inhibitor in the series, demonstrating the importance of interactions in this region of the active site.[8]

Quantitative Inhibitor Potency

The optimization efforts yielded several compounds with nanomolar potency against JNK isoforms in both biochemical and cellular assays. JNK-IN-8 demonstrated excellent potency and selectivity, while JNK-IN-11 emerged as the most potent inhibitor of c-Jun phosphorylation in cells.[8]

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | HeLa c-Jun Phos. EC₅₀ (nM) | A375 c-Jun Phos. EC₅₀ (nM) |

| JNK-IN-5 | 49 | 12 | 4 | 100 | 30 |

| JNK-IN-7 | 28 | 10 | 4 | 300 | 60 |

| JNK-IN-8 | 41 | 23 | 4 | 200 | 40 |

| JNK-IN-11 | 21 | 8 | 2 | 30 | 10 |

| Data summarized from Zhang T, et al. (2012).[8] |

Mechanism of Action: Covalent Targeting of a Conserved Cysteine

The defining feature of the JNK-IN-8 series is its covalent mechanism of action. These inhibitors were designed to target a non-catalytic cysteine residue (Cys154 in JNK3) located near the ATP-binding site.[8] The inhibitor first binds non-covalently, positioning the electrophilic acrylamide group in proximity to the cysteine thiol. This is followed by a Michael addition reaction, forming a stable, irreversible covalent bond between the inhibitor and the kinase.[8]

This covalent binding strategy offers several advantages, including high potency, prolonged duration of action, and the potential for increased selectivity by targeting a less conserved residue compared to the highly conserved ATP-binding pocket.

Co-crystal structures of JNK3 with analogs JNK-IN-2 and JNK-IN-7 confirmed this binding mode. The structures revealed the expected covalent bond with Cys154 and showed the aminopyrimidine motif forming two hydrogen bonds with the backbone of Met149 in the kinase hinge region.[8] These structural insights were critical for guiding the subsequent lead optimization efforts.[8]

Experimental Protocols

The development of JNK-IN-8 relied on a suite of robust biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Overall Experimental Workflow

The inhibitor development process followed a standard hierarchical screening cascade. Compounds were first evaluated in biochemical assays for direct inhibition of JNK kinase activity. Promising hits were then progressed to cell-based assays to confirm target engagement and functional inhibition of the JNK pathway in a physiological context. Finally, mechanistic studies, including washout experiments and crystallography, were performed on lead compounds.

References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Covalent JNK Inhibition in Apoptosis and Inflammation: Analysis of JNK-IN-8

Disclaimer: Information regarding a specific c-Jun N-terminal kinase (JNK) inhibitor designated "JNK-IN-22" is not available in the public domain scientific literature. This technical guide will therefore focus on the well-characterized, potent, and selective covalent inhibitor, JNK-IN-8 , as a representative molecule to explore the role of irreversible JNK inhibition in apoptosis and inflammation. The principles, pathways, and experimental methodologies discussed are directly applicable to the study of novel covalent JNK inhibitors.

Introduction: The JNK Signaling Hub

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a wide array of stress signals.[1] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV irradiation, heat shock), and growth factors.[1][2] The JNK signaling pathway is a central hub that regulates diverse and often opposing cellular processes, including proliferation, differentiation, survival, inflammation, and programmed cell death (apoptosis).[3][4] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and chronic inflammatory diseases.[2][3][5]

There are three primary JNK isoforms—JNK1, JNK2, and JNK3—encoded by separate genes.[1][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[6] These isoforms can have distinct and sometimes opposing functions; for instance, JNK1 activity is often associated with stimulating apoptosis, whereas JNK2 activity may favor cell survival.[7] This complexity makes isoform-selective inhibitors valuable tools for dissecting JNK biology.

Covalent inhibitors like JNK-IN-8 offer a powerful modality for interrogating JNK function. By forming an irreversible bond with a conserved cysteine residue near the ATP-binding pocket (Cys116 in JNK1/2), these inhibitors achieve potent and sustained target engagement.[8][9] This guide provides an in-depth look at the mechanisms of JNK in apoptosis and inflammation and the quantitative methods used to characterize inhibitors like JNK-IN-8.

Signaling Pathways and Mechanisms of Action

JNK's Role in Apoptosis

JNK is a key regulator of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10] Its pro-apoptotic functions are executed through two primary mechanisms: the regulation of gene expression via transcription factors and the direct modulation of mitochondrial proteins.[10]

-

Transcriptional Regulation: Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun.[5] This enhances the activity of the AP-1 (Activator Protein-1) complex, leading to the upregulation of pro-apoptotic genes, including ligands like FasL.[10][11] JNK can also phosphorylate and activate members of the p53 family, further driving the expression of apoptotic genes.[12]

-

Mitochondrial Regulation: JNK directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can phosphorylate and inactivate anti-apoptotic members like Bcl-2, while simultaneously activating pro-apoptotic "BH3-only" proteins like Bim and Bid.[4][12] This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.[10]

JNK's Role in Inflammation

The JNK pathway is a central driver of inflammatory responses.[2] It is activated by pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS).[13]

-

Cytokine Production: Through the activation of transcription factors like AP-1 and NF-κB, JNK signaling promotes the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[4][13] This creates a positive feedback loop that can sustain and amplify the inflammatory state.

-

Crosstalk with NF-κB: The JNK and NF-κB pathways exhibit significant crosstalk. JNK can be activated downstream of TNF receptor signaling and can, in turn, influence NF-κB activity.[13][14] Inhibition of JNK has been shown to suppress the activation of the NF-κB pathway, reducing the inflammatory response in models of acute lung injury.[13] This interplay is crucial for coordinating the cellular response to inflammatory stimuli.

Quantitative Data for JNK-IN-8

The potency and selectivity of a kinase inhibitor are critical parameters. JNK-IN-8 has been extensively characterized using biochemical and cellular assays.

Table 1: Biochemical Potency of JNK-IN-8

| Target | IC₅₀ (nM) | Assay Type | Reference |

| JNK1 | 4.67 | In vitro kinase assay | [3][15] |

| JNK2 | 18.7 | In vitro kinase assay | [3][15] |

| JNK3 | 0.98 - 1.0 | In vitro kinase assay | [3][15] |

Table 2: Cellular Activity and Selectivity of JNK-IN-8

| Parameter | Cell Line | Value | Assay Type | Reference |

| EC₅₀ (c-Jun Phosphorylation) | HeLa | 486 nM | Cellular Western Blot | [15] |

| EC₅₀ (c-Jun Phosphorylation) | A375 | 338 nM | Cellular Western Blot | [15] |

| Inhibition (c-Jun Phosphorylation) | MDA-MB-231 | ~60% @ 1 µM | Cellular Western Blot | [8] |

| Inhibition (c-Jun Phosphorylation) | MDA-MB-231 | ~80% @ 5 µM | Cellular Western Blot | [8] |

| Off-Target Cellular Activity | A375 | No inhibition with IC₅₀ < 1 µM | KiNativ (200 kinases) | [16] |

Experimental Protocols

Characterizing a covalent JNK inhibitor involves a suite of biochemical and cell-based assays to determine potency, selectivity, target engagement, and functional effects.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Methodology:

-

Reaction Setup: In a 384-well plate, incubate recombinant JNK enzyme with serially diluted JNK-IN-8 (e.g., 3-10000 nM in 2% DMSO) for 1 hour at room temperature.

-

Initiate Reaction: Add a reaction mixture containing a biotinylated substrate peptide (e.g., ATF2 or c-Jun fragment, 2 µM) and γ-[³³P]-ATP (5 µM). The final reaction buffer should contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM Na₃VO₄.

-

Incubation: Allow the kinase reaction to proceed for 1 hour at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA (e.g., 100 mM).

-

Capture and Wash: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. Wash the plate multiple times to remove unincorporated γ-[³³P]-ATP.

-

Detection: Measure the incorporated radioactivity using a microplate scintillation counter (e.g., TopCount).

-

Data Analysis: Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[17]

Cellular Target Engagement: Western Blot for Phospho-c-Jun

This assay confirms that the inhibitor can enter cells and block the JNK pathway by measuring the phosphorylation of its direct substrate, c-Jun.

Methodology:

-

Cell Culture: Plate cells (e.g., MDA-MB-231, HeLa) in multi-well plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of JNK-IN-8 (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 1-3 hours.[8]

-

Stimulation: Induce JNK pathway activation by adding a stimulus such as Epidermal Growth Factor (EGF) or TNF-α for a short period (e.g., 30-60 minutes).[8]

-

Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).[8][18]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

As loading controls, probe separate blots or strip and re-probe the same blot for total c-Jun, total JNK, or a housekeeping protein like GAPDH.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[18]

Cell Viability Assay

This assay measures the functional consequence of JNK inhibition on cell survival or apoptosis.

Methodology:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of JNK-IN-8, alone or in combination with another therapeutic agent. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[18]

-

Assay Procedure:

-

Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add the reagent to each well in a volume equal to the culture medium.

-

Mix on an orbital shaker for ~2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ATP content, which reflects the number of metabolically active (viable) cells.[18]

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.

Conclusion

Covalent JNK inhibitors, exemplified by JNK-IN-8, are indispensable tools for studying the complex roles of JNK signaling in apoptosis and inflammation. JNK-IN-8 demonstrates high biochemical potency against all three JNK isoforms and effectively engages its target in cells, leading to the inhibition of downstream signaling and functional outcomes like the induction of apoptosis and suppression of inflammatory responses.[3][8][13] The technical protocols outlined in this guide provide a robust framework for the evaluation of such inhibitors, from initial biochemical screening to the validation of cellular activity and functional impact. As research progresses, the development of highly selective and potent JNK inhibitors will continue to be crucial for both dissecting fundamental biology and advancing potential therapeutic strategies for a wide range of human diseases.[2][5]

References

- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. mdpi.com [mdpi.com]

- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 6. apexbt.com [apexbt.com]

- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. genesandcancer.com [genesandcancer.com]

- 13. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for JNK-IN-8, a Potent c-Jun N-terminal Kinase (JNK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of JNK signaling has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] JNK-IN-8 is a potent, irreversible inhibitor of JNK1, JNK2, and JNK3, offering a valuable tool for studying the biological roles of these kinases and for potential therapeutic development. This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of JNK-IN-8.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses and inflammatory cytokines. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This phosphorylation enhances the transcriptional activity of AP-1, leading to the expression of genes involved in various cellular processes. JNK-IN-8 acts by covalently binding to a cysteine residue in the ATP-binding pocket of JNK, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling.

Quantitative Data Summary

The inhibitory potency of JNK-IN-8 against the three JNK isoforms has been determined through in vitro kinase assays. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| Kinase Target | JNK-IN-8 IC50 (nM) |

| JNK1 | 4.67 |

| JNK2 | 18.7 |

| JNK3 | 0.98 |

Data sourced from in vitro kinase assays measuring the inhibition of c-Jun phosphorylation.[1]

Experimental Protocol: In Vitro JNK Kinase Assay

This protocol describes a non-radioactive, Western blot-based in vitro kinase assay to determine the inhibitory activity of JNK-IN-8 on JNK1, JNK2, or JNK3. The principle of this assay is to measure the phosphorylation of a JNK substrate, such as GST-c-Jun, by recombinant active JNK enzyme in the presence and absence of the inhibitor. The level of substrate phosphorylation is then detected by a phospho-specific antibody.

Materials and Reagents

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

GST-c-Jun (or other suitable JNK substrate)

-

JNK-IN-8

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

SDS-PAGE loading buffer

-

Precast polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-c-Jun (Ser63 or Ser73)

-

Primary antibody: Mouse or Rabbit anti-GST (or anti-c-Jun for loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Microplate reader or imaging system

Experimental Workflow

References

Application Notes and Protocols for JNK Inhibitors in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in the cellular response to stress signals, leading to apoptosis, inflammation, and other cellular events.[1][2][3] In the central nervous system (CNS), the JNK signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][3][4][5] The JNK3 isoform is predominantly expressed in the brain, making it a particularly attractive therapeutic target for neurological disorders.[6][7] Inhibition of JNK activity has been shown to be neuroprotective in a variety of preclinical models, suggesting that JNK inhibitors hold promise as a therapeutic strategy for these devastating diseases.

This document provides detailed application notes and experimental protocols for the use of JNK inhibitors in neurodegenerative disease models. While the specific inhibitor "JNK-IN-22" was not found in the scientific literature, we will provide data and protocols for other well-characterized JNK inhibitors, such as the potent and irreversible inhibitor JNK-IN-8, to serve as a comprehensive guide for researchers in this field.

Mechanism of Action of JNK Inhibitors

JNK inhibitors can be broadly categorized based on their mechanism of action:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of JNK, preventing the phosphorylation of its substrates. Examples include SP600125 and AS601245.[5]

-

Substrate-Competitive Inhibitors: These inhibitors, such as BI-78D3, compete with JNK substrates for binding to the kinase, thereby preventing their phosphorylation.[2][6][8][9]

-

Irreversible Covalent Inhibitors: These compounds, like JNK-IN-8, form a covalent bond with a specific cysteine residue in the ATP-binding site of JNK, leading to irreversible inhibition.[7][10][11][12][13]

-

Peptide Inhibitors: These are designed to mimic the JNK-binding domain of its scaffolding proteins (e.g., JIP1), thus disrupting the JNK signaling complex. D-JNKI1 is an example of such a peptide inhibitor.

-

Indirect Inhibitors: Some compounds, like AEG3482, inhibit JNK activity indirectly by inducing the expression of heat shock proteins (e.g., HSP70) which in turn block JNK activation.[1][3][4]

Signaling Pathway of JNK in Neurodegeneration

Stress stimuli, such as oxidative stress, amyloid-β (Aβ) oligomers, and inflammatory cytokines, activate a kinase cascade that leads to the phosphorylation and activation of JNK.[14] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation.[1] Other important substrates in the context of neurodegeneration include the amyloid precursor protein (APP) and tau protein.[15] JNK-mediated phosphorylation of APP can influence its amyloidogenic processing, while phosphorylation of tau contributes to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[15]

Quantitative Data of JNK Inhibitors

The following table summarizes the inhibitory activity and selectivity of several commonly used JNK inhibitors.

| Inhibitor | Target(s) | IC₅₀ (nM) | Selectivity Profile | Reference(s) |

| JNK-IN-8 | JNK1 | 4.7 | Irreversible covalent inhibitor. >10-fold selective against MNK2, Fms. No inhibition of c-Kit, Met, PDGFRβ. | [7][13] |

| JNK2 | 18.7 | [7][13] | ||

| JNK3 | 1.0 | [7][13] | ||

| SP600125 | JNK1 | 40 | ATP-competitive. Also inhibits other kinases at higher concentrations. | [16] |

| JNK2 | 40 | [16] | ||

| JNK3 | 90 | [16] | ||

| AS601245 | JNK1 | 150 | ATP-competitive. 10- to 20-fold selective over c-src, CDK2, and c-Raf. | [15] |

| JNK2 | 220 | [15] | ||

| JNK3 | 70 | [15] | ||

| BI-78D3 | JNK | 280 | Substrate-competitive. >100-fold selective over p38α. No activity at mTOR and PI-3K. | [2][6][8][9] |

| AEG3482 | JNK (indirect) | EC₅₀ ≈ 20 µM (neuronal death) | Induces HSP70 expression. | [1][3] |

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the efficacy of JNK inhibitors in neurodegenerative disease models.

Protocol 1: In Vitro Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This protocol describes the use of a JNK inhibitor to protect primary neurons from amyloid-β (Aβ)-induced toxicity.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. caymanchem.com [caymanchem.com]

- 7. stemcell.com [stemcell.com]

- 8. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. apexbt.com [apexbt.com]

- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNK-IN-22 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNK-IN-22, a potent c-Jun N-terminal kinase (JNK) inhibitor, in cancer cell line research. Due to the limited availability of specific data on this compound, this document leverages data and protocols from well-characterized JNK inhibitors, such as SP600125 and JNK-IN-8, to provide representative applications and methodologies.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2] It is activated by various cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and DNA damage.[2][3] The JNK pathway plays a dual role in cancer, contributing to both tumor progression and apoptosis, depending on the cellular context and the duration of its activation.[4] Persistent JNK signaling has been implicated in promoting cell proliferation, survival, and migration in several cancers, making it an attractive target for therapeutic intervention.[3][4][5] this compound is a small molecule inhibitor designed to target JNK activity and induce apoptosis in cancer cells.

Mechanism of Action